[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1225134-66-6
VCID: VC2669406
InChI: InChI=1S/C13H11FN2O4/c1-20-8-2-3-9(10(14)6-8)11-4-5-12(17)16(15-11)7-13(18)19/h2-6H,7H2,1H3,(H,18,19)
SMILES: COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O)F
Molecular Formula: C13H11FN2O4
Molecular Weight: 278.24 g/mol

[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

CAS No.: 1225134-66-6

Cat. No.: VC2669406

Molecular Formula: C13H11FN2O4

Molecular Weight: 278.24 g/mol

* For research use only. Not for human or veterinary use.

[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid - 1225134-66-6

Specification

CAS No. 1225134-66-6
Molecular Formula C13H11FN2O4
Molecular Weight 278.24 g/mol
IUPAC Name 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid
Standard InChI InChI=1S/C13H11FN2O4/c1-20-8-2-3-9(10(14)6-8)11-4-5-12(17)16(15-11)7-13(18)19/h2-6H,7H2,1H3,(H,18,19)
Standard InChI Key QXBLODFBZBHAPA-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O)F
Canonical SMILES COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O)F

Introduction

Chemical Identity and Properties

[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is an organic compound belonging to the pyridazinone class of heterocyclic compounds. It is characterized by the following properties:

Basic Information

PropertyValue
CAS Number1225134-66-6
Molecular FormulaC₁₃H₁₁FN₂O₄
Molecular Weight278.24 g/mol
IUPAC Name2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid

The compound contains a pyridazinone core structure with a 2-fluoro-4-methoxyphenyl substituent at position 3 and an acetic acid moiety linked to the nitrogen at position 1 .

Structural Features

The chemical structure of [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid comprises several key functional groups:

  • A pyridazinone ring system (six-membered heterocyclic ring with two adjacent nitrogen atoms)

  • A carbonyl group (C=O) at position 6 of the pyridazinone ring

  • A 2-fluoro-4-methoxyphenyl group at position 3

  • An acetic acid moiety (-CH₂COOH) attached to the nitrogen at position 1

These structural features, particularly the fluorine atom and methoxy group on the phenyl ring, contribute significantly to the compound's physicochemical properties and potential biological activities .

Synthesis Methods

The synthesis of [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves a multi-step process. Based on similar pyridazinone derivatives described in the literature, a potential synthetic route could include:

Synthesis of the Pyridazinone Core

The synthesis of the pyridazinone core often begins with the preparation of a suitable β-keto acid derivative. For compounds with similar structures, this typically involves:

  • A Friedel-Crafts acylation reaction between a substituted benzene (in this case, 2-fluoroanisole) and succinic anhydride using aluminum chloride as a catalyst to form a β-keto acid intermediate .

  • Cyclization of the β-keto acid intermediate with hydrazine hydrate to form the dihydropyridazinone ring .

  • Oxidation of the dihydropyridazinone to form the pyridazinone structure .

N-Alkylation

Following the formation of the pyridazinone core structure, N-alkylation at position 1 with an appropriate alkylating agent (such as ethyl bromoacetate) introduces the acetic acid functionality:

  • Reaction of the pyridazinone with ethyl bromoacetate in the presence of a base to form an ethyl ester derivative .

  • Hydrolysis of the ethyl ester to yield the final acetic acid functionality .

Based on similar compounds synthesized in the literature, the reaction conditions typically involve basic conditions for the N-alkylation step, followed by acidic or basic hydrolysis to obtain the free carboxylic acid .

Biological Activities

Anticancer Properties

Pyridazinone derivatives, including those structurally similar to [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, have demonstrated potential anticancer activities. Research on related compounds has shown:

  • Ability to inhibit proliferation of cancer cell lines, particularly HCT116 colon carcinoma cells .

  • Structure-activity relationships indicating that the presence of both the fluoro and methoxy substituents on the phenyl ring may enhance anticancer activity .

Structure-Activity Relationships

Understanding the relationship between structural features and biological activity is crucial for optimizing compounds for specific therapeutic applications. For [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, several structural elements may contribute to its activity:

Key Structural Elements

  • The pyridazinone core: This heterocyclic structure serves as a key pharmacophore in many bioactive compounds.

  • The 2-fluoro-4-methoxyphenyl substituent: The position and nature of these substituents can significantly affect binding to biological targets.

    • The fluorine atom: Known to enhance metabolic stability and binding affinity through hydrogen bonding or dipole interactions.

    • The methoxy group: May contribute to hydrophobic interactions with target proteins.

  • The acetic acid moiety: Provides potential for hydrogen bonding and ionic interactions with target proteins, potentially improving binding affinity and specificity.

Analytical Characterization

Comprehensive characterization of [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid can be performed using various analytical techniques:

Spectroscopic Analysis

Based on data from similar compounds, the spectroscopic profile would likely include:

  • NMR Spectroscopy:

    • ¹H NMR would show characteristic signals for:

      • Aromatic protons of the phenyl ring

      • Pyridazinone ring protons

      • Methoxy protons (-OCH₃)

      • Methylene protons (-CH₂COOH)

    • ¹³C NMR would reveal carbon signals corresponding to:

      • Carbonyl carbons

      • Aromatic carbons

      • Methoxy carbon

      • Methylene carbon

  • Mass Spectrometry:

    • The molecular ion peak would be expected at m/z 278, corresponding to the molecular weight of the compound .

    • Fragmentation patterns would likely show loss of the acetic acid group and other characteristic fragments.

Current Research Status and Future Directions

Current research on [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid and related compounds is focused on:

Ongoing Research

  • Structure-activity relationship studies to identify optimal substitution patterns

  • Mechanism of action investigations

  • Development of more efficient synthetic routes

  • Exploration of additional biological activities

Future Research Directions

  • In vivo efficacy studies in appropriate animal models

  • Pharmacokinetic and pharmacodynamic profiling

  • Toxicological evaluations

  • Development of structural analogs with improved properties

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